N-Nitrosoguvacoline
Description
Contextualization within N-Nitrosamine Chemistry
N-Nitrosoguvacoline belongs to the class of N-nitrosamines, a group of chemical compounds characterized by the presence of a nitroso group bonded to a nitrogen atom. Many N-nitrosamines are known for their mutagenic and carcinogenic properties. nih.govchemsrc.com NGL has the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . nih.govchemsrc.com It is also known by its IUPAC name, methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate. nih.gov NGL is classified as a nitrosamine (B1359907). nih.gov
Significance in Areca Nut and Betel Quid Research
Areca nut is chewed by several hundred million people globally, predominantly in South Asia. inchem.orgresearchgate.net Betel quid, a common preparation, typically includes areca nut, betel leaf, and slaked lime, and may also contain tobacco and other flavorings. inchem.orgiarc.fr The chewing of betel quid has been strongly linked to an increased risk of oral squamous cell carcinoma and oral premalignant lesions such as oral submucous fibrosis. researchgate.netcmu.edu.twijmrhs.com
Historically, various theories have been proposed to explain the carcinogenic potential of betel quid. Initial hypotheses considered the mechanical irritation from the fibrous nature of the nut, the effects of the alkaline pH due to the addition of slaked lime, and the potential genotoxicity of the plant components themselves. cmu.edu.tw Research has also focused on the role of reactive oxygen species generated during chewing, particularly from the auto-oxidation of polyphenols in the areca nut, a reaction enhanced by alkaline conditions and the presence of metal ions like copper and iron. inchem.orgbiomedpharmajournal.org
This compound is considered an areca-nut-derived nitrosamine, formed during the chewing process through the nitrosation of arecoline (B194364), the major alkaloid in areca nut. biomedpharmajournal.orgnih.goviarc.frnih.govlgcstandards.com This reaction occurs in the oral cavity, where nitrite (B80452), formed from dietary nitrate (B79036) by oral bacteria, reacts with arecoline. iarc.frhealis.org In vitro experiments have demonstrated that the nitrosation of arecoline yields NGL, along with other nitrosamines such as 3-(methylnitrosamino)propionitrile (B133914) (MNPN) and 3-(methylnitrosoamino)propionaldehyde (MNPA). nih.goviarc.frnih.govoup.com NGL has been detected in the saliva of betel quid chewers. inchem.orgnih.govlgcstandards.com
While NGL is an areca-derived nitrosamine, its individual carcinogenic potential has been a subject of investigation. Some studies have suggested that NGL is most likely not carcinogenic in animal models, while MNPN is suspected to be a relatively strong animal carcinogen. nih.govoup.com However, NGL has been shown to decrease cell survival and cellular thiols in cultured human buccal epithelial cells. aacrjournals.org
Research findings regarding NGL and other areca-derived nitrosamines are often presented in the context of their formation and presence in betel quid.
Interactive table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10N2O3 | nih.govchemsrc.com |
| Molecular Weight | 170.17 g/mol | nih.govchemsrc.com |
| CAS Number | 55557-02-3 | nih.govchemsrc.com |
| PubChem CID | 62103 | nih.govuni.luamazonaws.com |
| Description | Yellow oil | nih.goviarc.fr |
| Classification | Nitrosamine | nih.gov |
| IARC Evaluation | Group 3: Not classifiable as to its carcinogenicity to humans | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEUEKXJAAVKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021038 | |
| Record name | N-Nitrosoguvacoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-02-3 | |
| Record name | Nitrosoguvacoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoguvacoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoguvacoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitrosoguvacoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8D8H2TX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Occurrence of N Nitrosoguvacoline
Precursor Compounds and Biosynthesis Pathways
The primary pathway for the formation of N-Nitrosoguvacoline is the chemical transformation of areca nut alkaloids within the human body, particularly in the oral cavity. researchgate.net This is not a formal biosynthetic pathway but rather an in vivo chemical reaction.
Arecoline (B194364), the most abundant alkaloid in the areca nut, is the principal precursor to this compound. nih.govresearchgate.net The conversion occurs through a chemical process known as N-nitrosation. nih.govbiomedpharmajournal.org In this reaction, a nitroso group (-N=O) is added to the nitrogen atom of the arecoline molecule. semanticscholar.org In vitro experiments have demonstrated that the nitrosation of arecoline can also yield other compounds, such as 3-(methylnitrosamino)propionitrile (B133914) (MNPN) and 3-(methylnitrosamino)propionaldehyde (MNPA). nih.govoup.comnih.gov
The formation of this compound from arecoline has been studied under laboratory conditions to understand the underlying mechanisms. The process is significantly influenced by the pH of the environment. In vitro studies show that nitrosation of betel quid extracts can occur at both acidic (pH 2.1) and neutral (pH 7.4) conditions, simulating the environments of the stomach and oral cavity, respectively. nih.govoup.comjohnshopkins.edu These results indicate that the formation of N-nitroso compounds can readily happen in vivo. oup.comjohnshopkins.edu The presence of thiocyanate, found in human saliva, can act as a catalyst for the nitrosation reaction. semanticscholar.org
The conversion of arecoline to this compound is primarily considered a non-enzymatic chemical reaction. semanticscholar.org This process is facilitated by the presence of nitrosating agents, such as nitrite (B80452), which is a component of human saliva. semanticscholar.org The generation of nitric oxide by bacterial action in the oral cavity and stomach can also contribute to the formation of nitrosamine (B1359907) derivatives. researchgate.net While arecoline itself undergoes enzymatic metabolism in the human body to form compounds like arecoline N-oxide, this is a separate pathway from the direct chemical nitrosation that forms this compound. nih.govnih.gov Hydrolysis, another metabolic process, converts arecoline to arecaidine (B1214280) but is not directly involved in the formation of this compound. nih.gov
While arecoline is the main precursor, other alkaloids in the areca nut can also undergo nitrosation. nih.gov For example, guvacine, another areca alkaloid, can be nitrosated to form N-nitrosoguvacine (NGC). biomedpharmajournal.orgnih.gov Furthermore, certain constituents of the areca nut can modulate the formation of this compound. In-vitro experiments have shown that small amounts of crude phenolic extracts from fresh areca fruit can inhibit the formation of this compound from arecoline, whereas larger amounts can enhance its formation. nih.gov
Additives commonly included in betel quid play a significant role in the formation of this compound. Slaked lime (calcium hydroxide) is a key additive that raises the pH of the saliva to alkaline levels, often around 9.9. biomedpharmajournal.org This alkaline environment facilitates the hydrolysis of arecoline to arecaidine, altering the availability of precursor alkaloids. nih.gov
The inclusion of tobacco in the betel quid has been shown to increase the levels of this compound found in the saliva of chewers. nih.gov
Role of Arecoline Nitrosation in this compound Formation
Detection and Quantification in Biological and Environmental Samples
This compound has been successfully detected and quantified in the biological samples of betel quid chewers, providing direct evidence of its formation in vivo. The primary matrix for its detection is saliva. nih.govnih.gov Analytical techniques such as gas chromatography coupled with a Thermal Energy Analyzer (GC-TEA) have been employed to measure the concentrations of areca nut-specific nitrosamines in saliva. oup.comnih.gov More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for the analysis of related alkaloids and nitrosamines in various biological samples. nih.govnih.gov
Studies have reported varying levels of this compound in the saliva of chewers. One study found concentrations ranging from 2.2 to 348 micrograms per liter (µg/L). nih.gov Another reported a range of 0 to 7.1 nanograms per milliliter (ng/ml). oup.comnih.gov this compound's metabolite, N-nitrosonipecotic acid, has been detected in the urine of hamsters treated with areca nut and nitrite, indicating the endogenous formation of its precursors. nih.gov
Table 1: Levels of this compound Detected in Saliva of Betel Quid Chewers
| Sample Type | Population | Concentration Range | Reference |
| Saliva | Betel quid chewers | 2.2 - 348 µg/L | nih.gov |
| Saliva | Betel quid chewers | 0 - 7.1 ng/mL | oup.comnih.gov |
| Saliva | Betel quid chewers (without tobacco) | 2.2 - 9.5 µg/L | semanticscholar.org |
Presence in Saliva of Betel Quid Chewers
This compound (NG) is a nitrosamine derived from areca nut alkaloids that has been identified in the saliva of individuals who chew betel quid. nih.govnih.govjohnshopkins.edu The formation of this compound is believed to occur in the oral cavity during the chewing process, where the precursor alkaloids from the areca nut react with nitrosating agents. johnshopkins.edunih.gov The conditions present in the oral cavity of betel quid chewers are considered favorable for the nitrosation of arecoline, a major alkaloid in the areca nut, leading to the production of this compound. nih.govresearchgate.net
The concentration of this compound in the saliva of betel quid chewers exhibits significant variability, with levels influenced by the composition of the quid. nih.govnih.gov Research has reported concentrations ranging from 0 to 7.1 ng/mL. nih.govjohnshopkins.edu One study noted a range of 2.2 to 350 parts per billion (ppb). nih.gov An especially high concentration of 70.8 ng/mL was observed in the saliva of individuals chewing fresh green areca nuts. nih.gov
Key factors influencing these concentrations include the addition of slaked lime and tobacco. The presence of slaked lime in the quid has been shown to enhance the formation of this compound during a chewing session. nih.gov While this compound is derived from the areca nut, the inclusion of tobacco in the betel quid introduces additional compounds. nih.gov When tobacco is part of the quid, tobacco-specific nitrosamines (TSNAs) such as N'-nitrosonornicotine (NNN), N'-nitrosoanatabine (NAT), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are also detected in the saliva alongside this compound. nih.govnih.govjohnshopkins.edu The presence of ascorbic acid, however, has been observed to significantly decrease the levels of this compound in the saliva of chewers, suggesting an inhibitory effect on its formation. nih.gov
Table 1: Reported Concentrations of this compound in Saliva of Betel Quid Chewers
| Concentration Range | Chewing Habit / Quid Composition | Reference |
|---|---|---|
| 70.8 ng/mL | Chewers of fresh green areca nuts | nih.gov |
| 0 - 7.1 ng/mL | Chewers of betel quid (with or without tobacco) | nih.govjohnshopkins.edu |
| 2.2 - 350 ppb | Chewers of betel quid | nih.gov |
Analytical Methodologies for this compound Detection
The detection and quantification of N-nitrosamines, including this compound, in various complex matrices require highly sensitive and specific analytical techniques. nih.govaurigeneservices.com Among the established methods, Gas Chromatography-Thermal Energy Analysis (GC-TEA) is a prominent and widely utilized technique for nitrosamine analysis. chromatographyonline.comresearchgate.net
Gas Chromatography-Thermal Energy Analysis (GC-TEA) is an advanced analytical method that offers high specificity and sensitivity for the detection of nitrogen-containing compounds, particularly nitrosamines. filab.frfilab.fr The technique combines the separation power of gas chromatography (GC) with the selective detection capabilities of a Thermal Energy Analyzer (TEA). nih.gov
The process begins with the sample being injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the chromatographic column. filab.fr The separated compounds then enter the TEA detector, where they are pyrolyzed at a high temperature (around 500 °C). labcompare.com This thermal energy cleaves the heat-labile N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. labcompare.com The liberated NO radical then reacts with ozone (O₃) within the detector, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to a lower energy state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a sensitive photomultiplier. labcompare.com The intensity of this light is directly proportional to the amount of the nitrosamine present in the sample. This high degree of specificity makes GC-TEA a robust method for analyzing nitrosamines in complex samples, such as biological fluids and tobacco extracts. nih.govnih.gov
In addition to being an analyte of interest in betel quid studies, this compound serves a critical role in the analysis of other nitrosamines. Specifically, it is employed as an internal standard (ISTD) for the quantitative determination of tobacco-specific nitrosamines (TSNAs) in whole tobacco. canada.ca
An official method from Health Canada (T-309A) for analyzing TSNAs such as N-nitrosonornicotine (NNN), N-nitrosoanatabine (NAT), N-nitrosoanabasine (NAB), and 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) by GC-TEA explicitly uses this compound as the internal standard. canada.ca In this application, a known quantity of this compound is added to samples and calibration standards. By comparing the detector response of the target TSNAs to that of the known amount of the this compound internal standard, precise and accurate quantification of the TSNAs can be achieved, correcting for any variations during sample preparation and analysis. canada.ca
Endogenous Formation in Animal Models
Endogenous formation refers to the synthesis of a compound within a living organism from precursor substances. dfg.de Studies in animal models have provided evidence for the endogenous formation of this compound. nih.gov
In one key study, hamsters were administered areca nut and nitrite. The urine of these animals was subsequently analyzed, and while this compound itself was not directly measured, its major urinary metabolite, N-nitrosonipecotic acid, was detected. The presence of this metabolite is indicative of the endogenous formation of this compound and/or N-nitrosoguvacine, which is then metabolized to N-nitrosonipecotic acid. nih.gov Further research in male BDIV rats confirmed that this compound is metabolized to N-nitrosonipecotic acid, which is then excreted in the urine, reinforcing the link between the metabolite and its precursor. nih.gov These findings from animal models support the hypothesis that precursors from areca nut can be converted into this compound within the body. nih.govresearchgate.net
Metabolism and Biotransformation of N Nitrosoguvacoline
Metabolic Pathways in Experimental Systems
Investigations using experimental systems, particularly rodents, have been crucial in identifying the metabolic fate of NGL. These studies have revealed the formation and excretion of several metabolites.
Identification of N-Nitrosonipecotic Acid as a Major Urinary Metabolite in Rats
A significant finding in the metabolism of NGL in rats is the identification of N-nitrosonipecotic acid (NNIP) as a major urinary metabolite. When male BDIV rats were administered NGL orally at doses of 50 or 500 µg, urinary excretion of NNIP accounted for a substantial portion of the administered dose, specifically 66% in both cases. nih.govresearchgate.netnih.govmetabolomicsworkbench.org This indicates that the conversion of NGL to NNIP is a principal metabolic route in this species. N-Nitrosonipecotic acid has also been detected in the urine of hamsters treated with areca nut and nitrite (B80452), suggesting the endogenous formation and subsequent metabolism of NGL and/or N-nitrosoguvacine (NGC) in this model. nih.govresearchgate.net
Data on the urinary excretion of N-nitrosonipecotic acid in rats is summarized below:
| Species | Compound Administered | Dose (µ g/rat ) | % of Dose Excreted as N-Nitrosonipecotic Acid (24-h urine) | Reference |
| Rat (male BDIV) | N-Nitrosoguvacoline | 50 | 66 | nih.govresearchgate.net |
| Rat (male BDIV) | This compound | 500 | 66 | nih.govresearchgate.net |
Role of Metabolic Activation in this compound Activity
Metabolic activation is considered crucial for the biological activity of many N-nitroso compounds, including their potential genotoxicity and carcinogenicity. nih.govnih.gov this compound has been shown to be mutagenic in bacterial test systems, particularly Salmonella typhimurium strain TA1535, in the presence of an exogenous metabolic activation system. nih.govresearchgate.net This indicates that the parent compound itself may not be the primary biologically active species, but rather requires enzymatic conversion to exert its effects.
A key metabolic pathway for the activation of N-nitrosamines is α-hydroxylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govuni.lu This process leads to the formation of unstable intermediates that can subsequently break down to yield reactive electrophiles capable of interacting with cellular macromolecules like DNA. Human cytochrome P450 enzymes, particularly members of the CYP2A subfamily, play important roles in the metabolic activation of arecoline-related N-nitrosamines, including NGL. uni.luguidetopharmacology.orguni.luuni.lu Studies using genetically engineered Salmonella typhimurium expressing human P450 enzymes have shown that CYP2A6 and CYP2A13 are involved in the mutagenic activation of NGL. uni.luuni.lu CYP2A6 was found to be an efficient activator of related nitrosamines like 3-methylnitrosaminopropionitrile (MNPN), and NGL was also activated by CYP2A6. guidetopharmacology.orguni.lu CYP2A13 also demonstrated the capacity to activate NGL. uni.lu These findings highlight the importance of specific CYP isoforms in the metabolic activation of NGL, which is a critical step in understanding its potential biological effects.
Detoxification Mechanisms and Pathways
In addition to activation pathways, organisms possess detoxification mechanisms to eliminate or inactivate xenobiotics and their potentially harmful metabolites. These mechanisms often involve conjugation reactions that increase the water solubility of compounds, facilitating their excretion. metabolomicsworkbench.orgunimas.my
Conjugation with Glutathione (B108866) and Mercapturic Acid Formation
Conjugation with glutathione (GSH) is a major phase II detoxification pathway that plays a vital role in neutralizing reactive electrophilic intermediates formed during phase I metabolism, such as those potentially generated via the α-hydroxylation of N-nitrosamines. metabolomicsworkbench.orgunimas.mywikidata.orguni.lu This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of glutathione S-conjugates. wikidata.orguni.lu These conjugates can then be further metabolized through the mercapturic acid pathway, involving enzymatic cleavage and acetylation, ultimately leading to the formation of mercapturic acids which are typically more water-soluble and readily excreted in urine. metabolomicsworkbench.orguni.lu
While direct experimental data demonstrating the glutathione conjugation of this compound itself was not explicitly found in the provided search results, this pathway is a well-established mechanism for detoxifying reactive metabolites derived from related compounds and other xenobiotics. For instance, arecoline (B194364) and its metabolite arecoline N-oxide have been shown to conjugate with N-acetylcysteine (a precursor to glutathione) to form mercapturic acid compounds, which are then excreted in urine, reducing toxicity. Arecoline metabolism also involves mercapturic acid formation. Given that metabolic activation of NGL is suggested to occur via α-hydroxylation, potentially producing reactive intermediates, conjugation with glutathione and subsequent mercapturic acid formation represents a plausible detoxification route for such reactive species. This general mechanism serves to convert potentially harmful electrophiles into more easily excretable forms. metabolomicsworkbench.orgunimas.mywikidata.orguni.lu
Enzymatic Roles in Biotransformation (e.g., Flavin-containing Monooxygenases)
While cytochrome P450 (CYP) enzymes are known to activate many N-nitrosamines through α-hydroxylation pathways, leading to the formation of reactive intermediates researchgate.netresearchgate.net, the specific enzymatic roles in the biotransformation of this compound have also been explored. Human CYP2A subfamily members, particularly CYP2A13 and CYP2A6, have been shown to play roles in the mutagenic activation of betel quid-related N-nitrosamines, including this compound. nih.gov CYP2A13 is considered a major enzyme in the oxidation and activation of this compound. nih.gov
Comparative Metabolism with Other Areca Nut-Derived Nitrosamines
This compound is one of several N-nitrosamines derived from areca nut alkaloids, including N-nitrosoguvacine (NGC), 3-(N-nitrosomethylamino)propionitrile (MNPN), and 3-(N-nitrosomethylamino)propionaldehyde (MNPA). iarc.frresearchgate.netmdpi.com These nitrosamines are formed through the nitrosation of arecoline and guvacoline. iarc.frmdpi.com
Comparative metabolic studies have shown both similarities and differences in the fate of these compounds. Similar to this compound, N-nitrosoguvacine is also metabolized to N-nitrosonipecotic acid in rats, with a high percentage of the administered dose being excreted as this metabolite. iarc.frnih.gov When male BDIV rats were given N-nitrosoguvacine (50 or 500 µg), urinary N-nitrosonipecotic acid accounted for 82–84% of the dose. iarc.fr This indicates a common metabolic pathway involving the formation of N-nitrosonipecotic acid for both this compound and N-nitrosoguvacine.
However, the mutagenic potential and the specific enzymes involved in the activation can differ among these nitrosamines. Studies using genetically engineered Salmonella typhimurium expressing human CYP enzymes have shown that while CYP2A13 and CYP2A6 activate this compound, the genotoxicity of this compound was found to be much lower than that of MNPA or MNPN. nih.gov MNPA was predominantly activated by CYP2A13, and MNPN was most efficiently activated by CYP2A6. nih.gov These findings suggest that although they are structurally related and share some metabolic fates, the enzymatic activation pathways and potential for genotoxicity vary among the areca nut-derived nitrosamines.
| Compound Name | PubChem CID |
| This compound | 62103 |
| N-Nitrosoguvacine | 62102 |
| Arecoline | 2230 |
| Arecaidine (B1214280) | 10355 |
| Guvacoline | 6107 |
| Guvacine | 22368 |
| N-nitrosonipecotic acid | 6971195 |
| 3-(N-nitrosomethylamino)propionitrile (MNPN) | 62104 (Note: Search results provided CID for MNPN) |
| 3-(N-nitrosomethylamino)propionaldehyde (MNPA) | 109721 (Note: Search results provided CID for MNPA) |
Genotoxicity and Carcinogenicity Research of N Nitrosoguvacoline
In Vitro Genotoxicity Studies
In vitro studies have explored the potential of N-Nitrosoguvacoline to induce genetic damage in various biological systems.
Mutagenicity in Bacterial Systems (e.g., Ames Salmonella Microsome Test)
Studies utilizing bacterial systems, such as the Ames Salmonella Microsome Test, have investigated the mutagenic potential of this compound. This compound has been found to be mutagenic to bacteria, particularly in the presence of a metabolic activation system. nih.govinchem.orgiarc.frinchem.org
Induction of DNA Damage (e.g., Single-Strand Breaks, DNA-Protein Cross-links) in Human Buccal Epithelial Cells
Research on cultured human buccal epithelial cells, which are directly exposed to betel quid components during chewing, has examined the ability of this compound to induce DNA damage. While areca nut extract and other related compounds like 3-(N-nitrosomethylamino)propionaldehyde were shown to cause DNA single-strand breaks and DNA-protein cross-links, this compound itself had only minor effects on these variables compared to 3-(N-nitrosomethylamino)propionaldehyde. iarc.frresearchgate.netnih.gov
Effects on Cellular Thiols and Survival
The effects of this compound on cellular thiols and cell survival have also been studied in cultured human buccal epithelial cells. This compound has been observed to decrease survival and cellular thiols. researchgate.netnih.govresearchgate.netsibils.orgdntb.gov.ua However, its effects were less pronounced compared to compounds like 3-(N-nitrosomethylamino)propionaldehyde. researchgate.netnih.gov
Table 1: In Vitro Genotoxicity Findings for this compound
| Study Type | System | Observed Effect | Relative Potency (vs. 3-(N-nitrosomethylamino)propionaldehyde) | Citation |
| Mutagenicity (Ames Test) | Bacterial Systems (Salmonella) | Mutagenic (with metabolic activation) | Not specified in comparison | nih.govinchem.orgiarc.frinchem.org |
| Induction of DNA Damage | Human Buccal Epithelial Cells | Minor effects on single-strand breaks, DNA-protein cross-links | Less potent | iarc.frresearchgate.netnih.gov |
| Effects on Cellular Thiols | Human Buccal Epithelial Cells | Decreases cellular thiols | Less potent | researchgate.netnih.govresearchgate.netsibils.orgdntb.gov.ua |
| Effects on Cell Survival | Human Buccal Epithelial Cells | Decreases survival | Less potent | researchgate.netnih.govresearchgate.netsibils.orgdntb.gov.ua |
In Vivo Carcinogenicity Bioassays in Experimental Animals
In vivo studies using experimental animals, primarily rats, have been conducted to evaluate the carcinogenic potential of this compound.
Studies in Rats (e.g., Pancreatic Adenomas, Lack of Increased Tumor Incidence)
Table 2: Summary of Key In Vivo Carcinogenicity Findings for this compound in Rats
| Route of Administration | Animal Model | Observed Tumor Sites/Effects | Result | Citation |
| Drinking Water | Male F344 Rats | Pancreatic adenomas | Increased incidence in one study | nih.govinchem.orgiarc.frnih.goviarc.fr |
| Drinking Water | Sprague-Dawley Rats | No statistically significant increase in tumors | No increased incidence in another study | nih.govinchem.orgiarc.froup.com |
Comparative Carcinogenicity with Other Areca Nut-Derived Nitrosamines (e.g., 3-Methylnitrosaminopropionitrile, 3-Methylnitrosaminopropionaldehyde)
Comparisons have been made between the carcinogenicity of this compound and other nitrosamines found in areca nut, such as 3-methylnitrosaminopropionitrile (MNPN) and 3-methylnitrosaminopropionaldehyde (MNPA). While this compound has shown some evidence of inducing pancreatic tumors in one rat study, MNPN is considered a more potent carcinogen in experimental animals. nih.govinchem.orgiarc.frresearchgate.net MNPN has been shown to induce a variety of tumors in rats, including those in the lung, nasal cavity, liver, oesophagus, and oral cavity, depending on the route of administration. nih.govinchem.orgiarc.friarc.fr MNPA has also been shown to significantly increase the incidence of lung adenoma and adenocarcinoma in rats. nih.govinchem.orgiarc.fr The genotoxic effects observed in vitro also suggest that MNPA is more potent in inducing DNA damage and affecting cellular thiols and survival in human buccal epithelial cells compared to this compound. iarc.frresearchgate.netnih.gov
Table 3: Comparative Carcinogenicity in Experimental Animals
| Compound | Carcinogenicity in Experimental Animals (Summary) | Citation |
| This compound | Inadequate evidence; induced pancreatic adenomas in males in one rat study, but no overall increase in another. | nih.govinchem.orgiarc.frinchem.org |
| 3-Methylnitrosaminopropionitrile | Sufficient evidence; potent carcinogen inducing tumors in lung, nasal cavity, liver, oesophagus, and oral cavity in rats. | nih.govinchem.orgiarc.frinchem.orgresearchgate.net |
| 3-Methylnitrosaminopropionaldehyde | Limited evidence; increased incidence of lung adenoma and adenocarcinoma in rats. | nih.govinchem.orgiarc.fr |
Evaluation of Evidence for Carcinogenicity in Experimental Animals
Studies investigating the carcinogenicity of this compound in experimental animals have yielded inadequate evidence for its carcinogenicity. nih.goviarc.frinchem.org One study involving the administration of this compound in the drinking water of rats observed pancreatic adenomas in males in one experiment, but no increase in tumors in either sex in another. nih.goviarc.frinchem.org Another experiment in Sprague-Dawley rats, where this compound was administered in drinking water at a concentration equimolar to that used for testing N-nitrosopiperidine, did not induce tumors under these conditions. oup.comosti.gov
Based on the available data from animal studies, the evidence for the carcinogenicity of this compound is considered inadequate. nih.goviarc.frinchem.org
Summary of Animal Carcinogenicity Studies on this compound
| Animal Species | Route of Administration | Observed Effects | Evidence Level nih.goviarc.frinchem.org |
| Rats | Drinking water | Pancreatic adenomas (males, one study); No increase in tumors (another study) | Inadequate |
| Sprague-Dawley Rats | Drinking water | No tumors induced | Inadequate |
Mechanisms of Carcinogenic Action
The potential mechanisms by which this compound might exert carcinogenic effects involve DNA damage and alterations in gene expression.
DNA Adduct Formation and Related Molecular Alterations
N-nitroso compounds, including those derived from areca nut, can undergo metabolic activation to form electrophiles that react with DNA, leading to the formation of DNA adducts. mdpi.comwikipedia.org DNA adducts are segments of DNA bound to a cancer-causing chemical, and their formation can play a central role in carcinogenesis if not repaired. mdpi.comwikipedia.org While the formation of DNA adducts is a common mechanism for many nitrosamines, specific details regarding DNA adduct formation directly attributable to this compound are less extensively documented compared to other areca-nut derived nitrosamines like 3-methylnitrosaminopropionitrile (MNPN). MNPN has been shown to cause single-strand breaks and DNA-protein cross-links in human buccal epithelial cells and induce DNA methylation and cyanoethylation in rats. nih.goviarc.frinchem.org this compound has been shown to be mutagenic to bacteria in the presence of a metabolic system. nih.govinchem.orgiarc.frinchem.org
Influence on Oncogenes and Tumor Suppressors
Carcinogenesis often involves the dysregulation of oncogenes and tumor suppressor genes. wikipedia.orgnih.gov Oncogenes promote cell growth and division, while tumor suppressor genes regulate the cell cycle and can induce apoptosis in damaged cells. wikipedia.org Mutations or alterations in the expression of these genes can contribute to uncontrolled cell proliferation and tumor development. wikipedia.orgnih.gov While areca nut and its components, including alkaloids and nitrosamines, have been implicated in influencing oncogenes and tumor suppressors in the context of oral cancer development, specific research focusing solely on the direct influence of this compound on these genes is limited. bu.eduunict.itncl.edu.tw Studies on arecoline (B194364), a precursor to this compound, have shown it can inhibit p53 mRNA expression and DNA repair mechanisms. nih.govresearchgate.net However, the direct impact of this compound itself on specific oncogenes or tumor suppressor genes requires further investigation.
Overall Evaluation of Carcinogenicity to Humans
IARC Classification and Rationale (Group 3: Not Classifiable)
The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3). nih.goviarc.frinchem.orgnih.gov This classification is based on the inadequate evidence for carcinogenicity in experimental animals and the lack of data on carcinogenicity in humans. nih.govinchem.orgiarc.frinchem.org The Group 3 classification is applied to agents for which the available data are insufficient to make an evaluation of carcinogenicity in humans. healthcouncil.nlitcilo.org
IARC Classification Summary
| Compound | IARC Classification nih.goviarc.frinchem.orgnih.gov | Rationale nih.govinchem.orgiarc.frinchem.org |
| This compound | Group 3: Not classifiable as to its carcinogenicity to humans | Inadequate evidence in experimental animals; No data in humans |
Epidemiological and Clinical Implications
Human Exposure Assessment and Biomarkers
Assessing human exposure to NG is crucial for understanding its health impacts. Biomarkers, such as the detection of NG in saliva and urine, serve as indicators of this exposure.
N-nitrosoguvacoline has been detected in the saliva and urine of individuals exposed to betel quid. Its presence in these biological fluids serves as a direct indicator of exposure to nitrosamines generated during betel quid chewing. Studies have utilized the detection of NG in saliva and urine for exposure assessment uni.lunih.govwikipedia.org.
The levels of this compound detected in biological samples show a strong correlation with betel quid chewing habits. Research indicates that the frequency, duration, and intensity of betel quid chewing are associated with higher levels of NG in saliva and urine uni.lunih.govmitoproteome.orgcdutcm.edu.cnamazonaws.com. This correlation highlights the direct link between the chewing habit and systemic exposure to this nitrosamine (B1359907).
Association with Oral Potentially Malignant Disorders and Oral Cancer Risk
This compound is implicated in the increased risk of developing oral potentially malignant disorders (OPMD) and oral cancer, particularly among betel quid chewers wikipedia.orgwikidata.orgfishersci.fi.
This compound plays a significant role in the process of oral carcinogenesis associated with betel quid chewing. It is one of the key nitrosamines formed during the chewing of betel quid, which contains areca nut. These nitrosamines, including NG, are considered major contributors to the carcinogenic effects observed in betel quid chewers nih.govmitoproteome.orgamazonaws.comwikipedia.orgwikidata.orgnih.gov. The metabolic activation of NG and its interaction with cellular components are mechanisms believed to contribute to the initiation and progression of oral cancer.
Exposure to this compound in combination with other carcinogens, such as those found in tobacco, can lead to synergistic effects that further increase the risk of oral cancer. Betel quid chewing is often combined with tobacco use, and the co-exposure to nitrosamines from betel quid and carcinogens from tobacco significantly elevates the risk compared to the use of either substance alone nih.govwikipedia.org.
Public Health Perspectives and Risk Mitigation Strategies
Given the strong association between this compound exposure through betel quid chewing and the increased risk of oral cancer, public health initiatives are crucial for risk mitigation. Strategies focus on educating communities about the dangers of betel quid chewing, particularly the presence of carcinogens like NG. Efforts to reduce or eliminate betel quid chewing habits are paramount in preventing OPMD and oral cancer in affected populations. Public health campaigns and policy interventions aimed at reducing exposure to betel quid and its associated nitrosamines are essential steps in addressing this significant health burden.
Reduction of this compound Exposure
Reducing exposure to this compound primarily focuses on addressing the source of exposure: betel quid chewing. Since this compound is formed during the chewing process through the nitrosation of areca nut alkaloids, strategies aimed at reducing or eliminating betel quid use are the most direct methods for minimizing exposure. Public health initiatives and educational campaigns aimed at raising awareness about the health risks associated with betel quid chewing, including exposure to nitrosamines like this compound, are crucial. plos.orgdiva-portal.org
The composition of betel quid can vary, often including betel leaf, areca nut, slaked lime, and sometimes tobacco. iarc.frnih.govnih.gov The presence of nitrite (B80452), either from saliva or other sources, facilitates the nitrosation of areca nut alkaloids. nih.govoup.com Studies have shown that the levels of areca-nut-derived nitrosamines, including this compound, can be detected in the saliva of chewers. iarc.friarc.frnih.goviarc.fr
Research has also explored the potential impact of other betel quid ingredients on nitrosamine formation. For instance, small amounts of crude phenolic extracts from fresh green areca fruit have been shown to inhibit the formation of this compound from arecoline (B194364) upon the addition of nitrite in in-vitro experiments, although larger amounts enhanced its formation. nih.gov This suggests that the complex interactions between the various components of betel quid can influence the levels of nitrosamines produced.
Improving oral hygiene has also been suggested as a factor that could potentially influence endogenous nitrosation in the oral cavity. Studies have indicated that nitrosation was significantly more extensive in individuals with poor oral hygiene compared to those with good oral hygiene. oup.com
Chemopreventive Interventions and Strategies
Chemopreventive strategies related to this compound exposure primarily revolve around mitigating the carcinogenic effects associated with betel quid chewing. While direct chemopreventive interventions specifically targeting this compound are limited, broader approaches aimed at counteracting the genotoxic and cytotoxic effects of betel quid constituents are being investigated.
Betel leaf, a common component of betel quid, has been explored for its potential chemopreventive properties. iarc.froup.comwaocp.org Extracts of betel leaf and some of its constituents, such as eugenol, hydroxychavicol, and alpha-tocopherol, have shown antioxidant properties and the ability to enhance cellular antioxidant levels, such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). waocp.org These antioxidants may play a role in counteracting the oxidative stress induced by betel quid components, including nitrosamines. Betel leaf extracts have also demonstrated antimutagenic and anticarcinogenic activity against tobacco-specific nitrosamines. oup.com
Studies using cultured human buccal epithelial cells have investigated the cytotoxic and genotoxic effects of areca nut-related compounds, including this compound. researchgate.net These studies provide insights into the cellular-level impacts of exposure and can inform the development of interventions. For example, the cytotoxicity induced by arecoline has been shown to be inhibited by exposure to glutathione and N-acetyl-L-cysteine, a precursor of glutathione synthesis. iarc.fr
Chemopreventive research in the context of betel quid chewing also includes the investigation of natural products and dietary components with antioxidant and antimutagenic properties. Tea, for instance, has been investigated for its chemopreventive action against cancer, and tea polyphenols have shown cancer chemopreventive activity. ijmrhs.com
While research on specific interventions directly targeting this compound is ongoing, the current strategies focus on reducing exposure by discouraging betel quid chewing and exploring the potential of natural compounds found in betel quid ingredients like betel leaf to counteract the harmful effects of associated carcinogens.
Table 1: Levels of Areca-nut-derived Nitrosamines in Saliva
| Nitrosamine | Betel Quid with Tobacco (ng/mL) (Range) | Betel Quid without Tobacco (ng/mL) (Range) |
| This compound (NGL) | Data not reported nih.gov | Data not reported nih.gov |
| N-Nitrosoguvacine (NGC) | Data not reported nih.gov | Data not reported nih.gov |
| MNPN | Data not reported nih.gov | Data not reported nih.gov |
Table 2: Cytotoxic Effects of Areca Nut Related Compounds on Human Buccal Epithelial Cells
| Compound | Effect on Cell Survival | Effect on Cellular Thiols |
| Arecoline | Decreases | Decreases |
| Guvacoline | Decreases | Decreases |
| This compound | Decreases | Decreases |
| Arecaidine (B1214280) | Minor effects | Minor effects |
| Guvacine | Minor effects | Minor effects |
| N-Nitrosoguvacine | Minor effects | Minor effects |
| 3-(N-nitrosomethylamino)propionitrile | Minor effects | Minor effects |
| 3-(N-nitrosomethylamino)propionaldehyde | Most potent decrease | Most potent decrease |
Based on research findings using cultured human buccal epithelial cells. researchgate.net
Methodological Considerations in N Nitrosoguvacoline Research
Analytical Challenges and Advancements in Detection
The detection and quantification of NGL in biological matrices and betel quid products present several analytical challenges. NGL is formed through the N-nitrosation of arecoline (B194364), the major alkaloid in areca nut, a process that can occur in the oral cavity during betel quid chewing. nih.govnih.govsemanticscholar.orgscispace.com This endogenous formation necessitates sensitive and specific analytical methods to accurately measure exposure levels.
Early studies detected NGL in the saliva of betel quid chewers at levels ranging from 2.2 to 348 micrograms/L. nih.gov NGL levels were observed to be higher in the saliva of chewers who included tobacco in their betel quid. nih.gov While NGL has been found in saliva, it was not detected in the urine of betel-quid chewers in some studies, although its metabolite, N-nitrosonipecotic acid (NNIP), has been identified in the urine of rats and hamsters exposed to areca nut and nitrite (B80452), indicating endogenous formation of NGL and/or N-nitrosoguvacine (NGC). nih.goviarc.frnih.gov
Advancements in analytical techniques have been crucial for improving the detection and quantification of NGL and other areca-nut-derived nitrosamines. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are sophisticated techniques used to separate and quantify components from complex mixtures, suitable for analyzing large, ionic, polar, non-volatile, and unstable organic compounds like nitrosamines. iajps.com Recent methodologies have combined techniques such as in-syringe-assisted vortex-induced salt-enhanced liquid-liquid microextraction with UHPLC-MS/MS for the simultaneous monitoring of NGL and other areca nut alkaloids in saliva and urine, aiming to assess potential health risks associated with betel quid chewing. frontiersin.org High-performance liquid chromatography (HPLC) is also a primary method for quantitative analysis of alkaloids in areca nut. frontiersin.org
In Vitro Model Systems for Studying Biological Effects (e.g., Human Buccal Epithelial Cells)
In vitro model systems, particularly using cultured human buccal epithelial cells, have been instrumental in investigating the biological effects of NGL. These cells are directly exposed to compounds in the oral cavity during betel quid chewing, making them a relevant model for studying local tissue responses.
Studies using cultured human buccal epithelial cells have shown that NGL can decrease cell survival and cellular thiols. researchgate.net While NGL (at 1.7 mM) caused a 50% decrease in the colony-forming efficiency of human buccal epithelial cells, NGC (up to 5 mM) had no significant effect on their survival. nih.goviarc.fr Comparisons with other areca nut-related N-nitroso compounds and their precursor alkaloids in these cell models have provided insights into their relative cytotoxic and genotoxic potentials. researchgate.net
However, some studies have yielded mixed results regarding the genotoxic effects of NGL in vitro. In the presence of an exogenous metabolic activation system, NGL was found to be mutagenic to Salmonella typhimurium strain TA1535 but only weakly mutagenic to strains TA100 and TA98. nih.goviarc.fr Mixed results were obtained in the absence of metabolic activation. nih.goviarc.fr NGL did not induce DNA single-strand breaks in human buccal epithelial cells in certain experiments. nih.goviarc.fr
Animal Models for Carcinogenicity and Mechanistic Studies
Animal models have been utilized to evaluate the potential carcinogenicity and to investigate the mechanistic pathways of NGL. These studies help to understand the systemic effects and tumor development associated with exposure to NGL.
Studies involving the administration of NGL to rats have provided some data on its carcinogenic potential, although the results have not always been consistent. Addition of NGL to the drinking water of rats induced pancreatic adenomas in males in one study, but no increase in tumors was observed in males or females in another study. nih.govinchem.org NGL was reported as negative in a rodent carcinogenicity assay, although the occurrence of acinar tumors of the exocrine pancreas was noted in a subset of rats. researchgate.net
Metabolism studies in rats have shown that NGL is metabolized to N-nitrosonipecotic acid (NNIP), which is excreted in the urine. nih.goviarc.frinchem.org When male BDIV rats were given NGL by stomach tube, urinary NNIP accounted for a significant percentage of the dose. nih.goviarc.fr This metabolic pathway is relevant for understanding the systemic fate of NGL.
While NGL itself has shown limited or inconsistent carcinogenic effects in some animal models, other areca-nut-derived nitrosamines, such as 3-methylnitrosaminopropionitrile (MNPN), have demonstrated strong carcinogenic activity in rats, inducing tumors in various organs including the esophagus, nasal cavity, and tongue. nih.govnih.govinchem.org These findings highlight the complexity of the carcinogenic potential of different nitrosamines formed from areca nut alkaloids.
Ethical Considerations in Human and Animal Research
Research involving both human subjects and animal models to study the effects of NGL necessitates careful consideration of ethical principles.
In studies involving human participants, such as the collection of saliva from betel quid chewers to detect NGL levels, informed consent, privacy, and confidentiality are paramount. scienceasia.org Ethical review boards play a crucial role in approving research protocols to ensure the safety and well-being of human subjects.
Animal studies, particularly those investigating carcinogenicity, must adhere to strict ethical guidelines for animal care and use. This includes minimizing pain and distress, using the minimum number of animals necessary to obtain scientifically valid results, and providing appropriate housing and veterinary care. scielo.br Protocols for animal experiments are typically reviewed and approved by institutional animal care and use committees. The ethical implications of using animal models for studying carcinogenicity, especially for compounds with potential human exposure, are a significant consideration in the design and conduct of such research.
Conclusion and Future Research Directions
Summary of Key Findings on N-Nitrosoguvacoline
This compound (NGL) is primarily known as a nitrosation product of arecoline (B194364), an abundant alkaloid in the areca nut. nih.govuni.lucdutcm.edu.cnnih.govsemanticscholar.orgscitoys.comnih.govscitoys.com This chemical transformation can occur in vitro and is reported to be favored under neutral pH conditions. iarc.fr The presence of NGL has been consistently detected in the saliva of individuals who chew betel quid, highlighting a direct route of exposure in this population. nih.govuni.lunih.govsemanticscholar.orgfishersci.finih.govwikipedia.org While some reports also indicated its presence in the saliva of smokers, this finding has been noted with a caveat regarding potential analytical challenges or concurrent areca nut use. nih.gov
Chemically, NGL has the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . nih.govnih.govnih.gov Its unique structure, methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate, contributes to its physical and chemical properties. nih.gov
Studies investigating the metabolic fate of NGL in rats have shown that it is metabolized into N-nitrosonipecotic acid, which is subsequently excreted in the urine. cdutcm.edu.cnfishersci.fi The detection of N-nitrosonipecotic acid in the urine of hamsters exposed to areca nut and nitrite (B80452) provides indirect evidence for the endogenous formation of NGL and/or N-nitrosoguvacine within the body. cdutcm.edu.cnfishersci.fi
Research into the biological activity of NGL has included assessments of its genotoxic and mutagenic potential. NGL has been found to be mutagenic in bacterial test systems, specifically in Salmonella typhimurium, when a metabolic activation system (S9 mix) is present. cdutcm.edu.cniarc.frfishersci.fiwikipedia.org However, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster. wikipedia.org In studies using cultured human buccal epithelial cells, NGL has been shown to decrease cell survival and deplete cellular thiols. nih.gov
Animal studies designed to evaluate the carcinogenicity of NGL have yielded inadequate evidence, with conflicting results reported. fishersci.fiwikipedia.org One study in male rats indicated the induction of pancreatic adenomas, while another study in both male and female rats did not observe an increase in tumors. cdutcm.edu.cnfishersci.fiwikipedia.org Based on the available human data, which is considered inadequate, the International Agency for Research on Cancer (IARC) has classified NGL as Group 3, meaning it is not classifiable as to its carcinogenicity to humans. nih.govuni.lufishersci.fi
Beyond its presence in biological samples, NGL has also found application in analytical chemistry. It is utilized as an internal standard in certain methods for the determination of tobacco-specific nitrosamines (TSNAs) in tobacco products and mainstream tobacco smoke, commonly employing gas chromatography-thermal energy analysis (GC-TEA). capes.gov.br
Table 1 presents reported ranges of this compound concentrations found in the saliva of betel quid chewers.
| Population Group | NGL Concentration Range (ng/mL or µg/L) | Source Indices |
| Betel quid chewers (without tobacco) | 2.2–9.5 µg/l | semanticscholar.org |
| Betel quid chewers (with tobacco) | Nanogram per millilitre levels | wikipedia.org |
| Betel quid chewers | 0 to 7.1 ng/ml | nih.gov |
| Chewers of fresh green areca nuts | 70.8 ng/ml | |
| Individuals using Indian betel quids | 0.91 ng/ml or 5.6 ng/ml | |
| Smokers | Up to 7.6 ng/mL (with caveats) | nih.gov |
Unanswered Questions and Emerging Research Areas
Despite the research conducted on this compound, several key questions remain unanswered, pointing towards important areas for future investigation. The precise mechanisms by which NGL might exert biological effects are not yet fully elucidated, particularly in the context of human exposure. Although some genotoxicity has been observed in specific test systems, a comprehensive understanding of its interaction with biological molecules and pathways is needed.
The conflicting results from animal carcinogenicity studies highlight the need for further well-designed and adequately powered investigations to definitively assess the carcinogenic potential of NGL in experimental models. fishersci.fiwikipedia.org Such studies could help clarify the risks associated with exposure.
Furthermore, more extensive epidemiological studies are required to evaluate the long-term health consequences of NGL exposure in human populations, especially in communities where betel quid chewing is prevalent. fishersci.fiwikipedia.org Understanding the levels of exposure and correlating them with health outcomes is crucial for risk assessment.
Investigating the factors that influence the endogenous formation of NGL in the oral cavity and potentially in other parts of the body following the consumption of areca nut is another important area for future research. cdutcm.edu.cnfishersci.fi This could involve studying the role of oral microbiota, dietary factors, and individual metabolic differences.
Emerging research could also explore potential interactions between NGL and other components present in betel quid or tobacco smoke. Given that betel quid is often chewed with other substances, the combined effects of these compounds warrant investigation.
Translational Research and Clinical Relevance
The findings regarding this compound have translational relevance, particularly in the context of public health initiatives aimed at reducing the harm associated with betel quid chewing. The consistent detection of NGL in the saliva of betel quid chewers underscores the importance of addressing this exposure route in populations at risk for oral health issues and certain cancers. nih.govuni.lunih.govsemanticscholar.orgfishersci.finih.govwikipedia.org
The application of NGL as an internal standard in analytical methods for determining nitrosamine (B1359907) levels in tobacco products demonstrates its practical relevance in regulatory science and public health monitoring. capes.gov.br Accurate measurement of nitrosamines is essential for assessing exposure and informing public health policies related to tobacco control.
Future translational research could focus on developing strategies to mitigate NGL exposure or its potential effects. This might include interventions aimed at reducing betel quid chewing, developing methods to inhibit the formation of NGL in the oral cavity, or exploring potential detoxification mechanisms. Further research into the biological activity of NGL could also potentially identify biomarkers of exposure or effect, which could be valuable for clinical monitoring and risk assessment in exposed individuals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
